molecular formula C15H22O9S B081923 Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside CAS No. 13350-45-3

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

Cat. No.: B081923
CAS No.: 13350-45-3
M. Wt: 378.4 g/mol
InChI Key: XWFUCHLBRWBKGN-QMIVOQANSA-N
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Description

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside typically involves the acetylation of methyl 1-thio-beta-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its interactions with glycan-binding proteins. It can act as a substrate or inhibitor for enzymes involved in glycan synthesis and degradation. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the formation and breakdown of glycans .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside
  • Methyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside
  • Methyl 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranoside

Uniqueness

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is unique due to the presence of the thio group, which imparts distinct chemical properties compared to its oxygen analogs. This thio group allows for specific interactions with proteins and enzymes that are not possible with oxygen-containing compounds .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFUCHLBRWBKGN-QMIVOQANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457435
Record name Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13350-45-3
Record name Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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